

Preamble: Elucidating the Biological Potential of a Privileged Scaffold

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Compound of Interest

Compound Name: *3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid*

CAS No.: 944895-25-4

Cat. No.: B2420024

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The compound **3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid** belongs to a class of molecules built upon a thiophene-2-carboxylic acid core, functionalized at the 3-position with a sulfonamide group. While specific research on the dimethylsulfamoyl derivative is not extensively documented in publicly available literature, the broader family of 3-(sulfamoyl)thiophene-2-carboxylic acids has been the subject of significant investigation, revealing a range of potent and specific biological activities. This guide synthesizes the current understanding of this chemical scaffold by examining the well-documented mechanisms of its close structural analogs. By exploring these related compounds, we can infer the probable and potential mechanisms of action for **3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid**, providing a robust framework for future research and development.

This document delves into three primary, well-established mechanisms of action for this class of compounds: inhibition of the Hepatitis C Virus (HCV) NS5B Polymerase, inhibition of the Fat Mass and Obesity-Associated (FTO) protein, and inhibition of Carbonic Anhydrases (CAs). Each section will explore the biochemical pathways, present key inhibitory data, detail relevant experimental protocols, and provide visual diagrams to clarify complex interactions.

Chapter 1: Allosteric Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[1] Its absence in human cells makes it a prime target for antiviral drug development.[1] Non-nucleoside inhibitors (NNIs) are a class of drugs that bind to allosteric sites on the enzyme, rather than the active site, inducing a conformational change that inhibits its function.[2][3] Thiophene-2-carboxylic acid derivatives have been identified as a novel class of potent, allosteric inhibitors of NS5B.[3][4]

Mechanism of Inhibition

Structural and biochemical studies have revealed that thiophene derivatives bind to a distinct allosteric site within the "thumb" domain of the NS5B polymerase.[3] This binding event is non-competitive with respect to nucleotide substrates, meaning the inhibitor does not prevent the substrate from binding but rather prevents the enzyme from properly initiating RNA synthesis.[1] The binding of the inhibitor induces a conformational change that disrupts the intricate motions required for the initiation step of RNA polymerization.[3][5] This allosteric mechanism offers the advantage of high specificity and can be effective against viral strains that have developed resistance to active-site inhibitors.

The causality for investigating this class of molecules stems from high-throughput screening campaigns that identified the thiophene scaffold as a hit. Subsequent structure-activity relationship (SAR) studies focused on modifying substituents on the thiophene ring to optimize potency and pharmacokinetic properties, leading to the exploration of various sulfonamide and amide derivatives at the 3-position.[6]

Quantitative Data: Inhibitory Potency of Analogs

The following table summarizes the inhibitory activities of several thiophene-2-carboxylic acid derivatives against HCV NS5B polymerase and viral replication in cell-based assays.

Compound Class/Example	Target	Assay Type	IC ₅₀ / EC ₅₀ (μM)	Reference
Thiobarbituric Acid Derivatives	NS5B Polymerase (Type 1b)	[³² P]-UMP Incorporation	1.7 - 3.8	[3]
Thiobarbituric Acid Derivatives	HCV Subgenomic Replicon	Real-time RT-PCR	12.3 - 20.7	[3]
S-Trityl-L-Cysteine (STLC) Derivatives	NS5B Polymerase	In vitro RdRp Assay	22.3 - 39.7	[2]
Novel Identified NNIs	NS5B Polymerase	RNA Synthesis Assay	2.01 - 23.84	[7]

Experimental Protocol: In Vitro NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a standard method for measuring the inhibition of recombinant NS5B polymerase activity. The self-validating nature of this protocol relies on the inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls, allowing for the clear determination of a dose-dependent inhibitory effect.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against HCV NS5B polymerase.

Materials:

- Recombinant HCV NS5B protein (e.g., NS5BΔC21, genotype 1b)[2]
- RNA template/primer (e.g., poly(A)/oligo(dT) or a heteropolymeric template)[3]
- Reaction Buffer: 20 mM HEPES (pH 7.5-8.0), 1.5-7 mM MgCl₂, 1 mM DTT, 25-100 mM KCl or ammonium acetate[1][2][7]

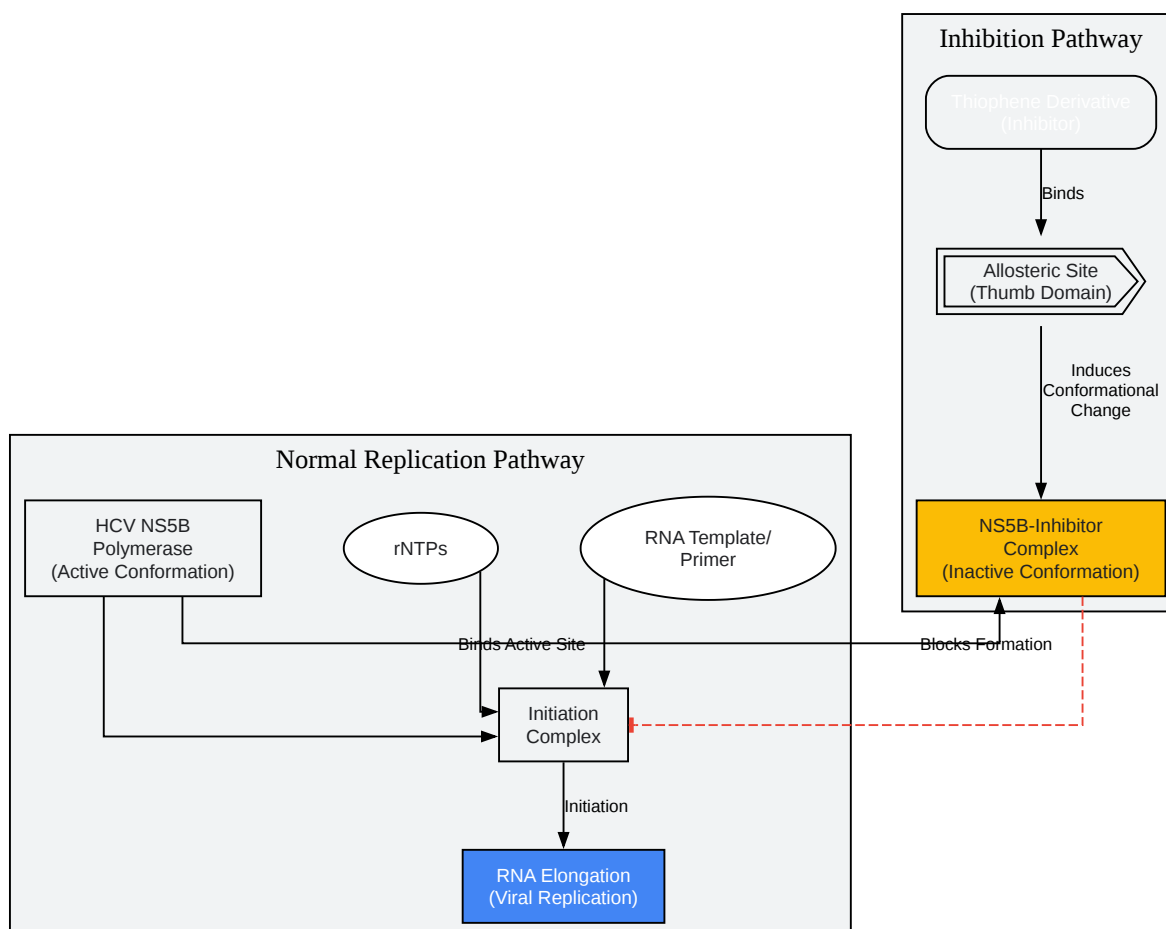
- Nucleotide Triphosphates (NTPs): ATP, CTP, GTP, UTP
- Radiolabeled NTP: [α - ^{32}P]UTP or [^{33}P]UTP
- Test compound (e.g., **3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid**) dissolved in DMSO
- Positive Control: Known NS5B inhibitor (e.g., Lomibuvir)
- Negative Control: DMSO
- Scintillation fluid and filter mats (or alternative detection method)

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical final concentration range for screening is 0.01 to 100 μM .
- Reaction Setup: In a 96-well plate, combine the reaction buffer, non-radiolabeled NTPs, radiolabeled UTP, and the RNA template/primer.
- Inhibitor Addition: Add 1-2 μL of the diluted test compound, positive control, or DMSO vehicle to the appropriate wells.
- Enzyme Addition: Initiate the reaction by adding the purified NS5B enzyme to each well. The final reaction volume is typically 50 μL .^[7]
- Incubation: Incubate the reaction plate at room temperature or 30°C for 1-2 hours.
- Quenching: Stop the reaction by adding a quench buffer (e.g., 50 mM EDTA).
- Detection:
 - Spot the reaction mixture onto a DE81 filtermat.
 - Wash the filtermat multiple times with a wash buffer (e.g., 0.3 M ammonium formate) to remove unincorporated NTPs.

- Dry the filtermat completely.
- Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
 - Plot the percent inhibition versus the logarithm of the compound concentration.
 - Determine the IC_{50} value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[\[2\]](#)

Visualization: Allosteric Inhibition Pathway



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Caption: Allosteric inhibition of HCV NS5B polymerase by a thiophene derivative.

Chapter 2: Inhibition of the Fat Mass and Obesity-Associated (FTO) Protein

The FTO protein is an Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase that functions as the first identified N⁶-methyladenosine (m⁶A) RNA demethylase.[8][9] The m⁶A modification is a critical regulator of mRNA splicing, stability, and translation. Dysregulation of FTO activity has been linked to obesity and various cancers, particularly acute myeloid leukemia (AML), making it a compelling therapeutic target.[8][9] Recent studies have identified 3-arylaminothiophenic-2-carboxylic acid derivatives as a new class of potent and selective FTO inhibitors.[8]

Mechanism of Inhibition

These thiophene derivatives act as competitive inhibitors, likely binding to the active site of FTO and preventing the binding of the m⁶A-containing RNA substrate.[10] The chemical logic for exploring this scaffold was derived from modifying a known FTO inhibitor, where the phenyl A-ring was replaced with five-membered heterocycles like thiophene to explore new chemical space and improve inhibitory activity.[8] The selectivity of these compounds is a key feature; for example, compound 12o/F97 was shown to selectively inhibit FTO over other related demethylases like ALKBH5.[8] Downstream, this inhibition leads to an increase in global m⁶A levels, which in turn modulates the expression of key oncogenes like MYC and promotes the expression of tumor suppressors such as ASB2 and RARA, ultimately leading to anti-proliferative effects in cancer cells.[8][10]

Quantitative Data: Inhibitory Potency of Analogs

The table below highlights the inhibitory potency of representative FTO inhibitors from classes related to the thiophene scaffold.

Compound	Target	Assay Type	IC ₅₀ (nM)	K _D (μM)	Reference
14a	FTO	SPE-MS	80	0.34	[11][12]
14b	FTO	SPE-MS	330	N/A	[12]
14h	FTO	SPE-MS	430	0.67	[11][12]
13c	FTO	LC-MS	2300	1.2	[11]
FTO-IN-14 (F97)	FTO	Enzymatic Assay	450	N/A	[13]

Experimental Protocol: Fluorescence-Based FTO Inhibition Assay

This high-throughput assay provides a robust method for identifying and characterizing FTO inhibitors by measuring the demethylation of a fluorophore-quencher-modified RNA substrate.

Objective: To determine the IC₅₀ of a test compound against FTO's demethylase activity.

Materials:

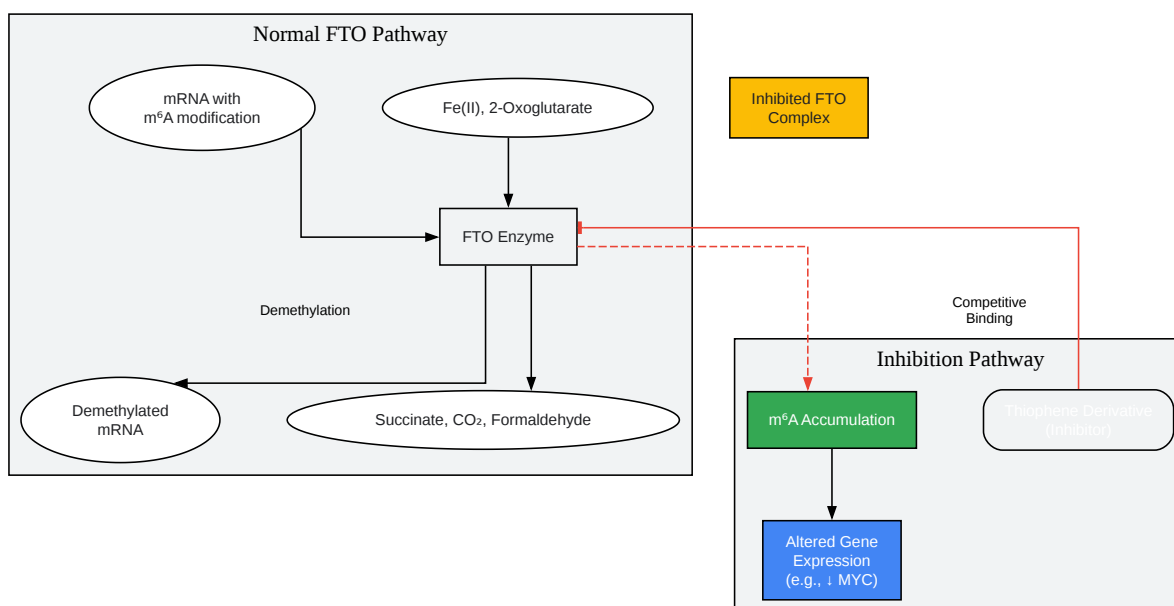
- Recombinant human FTO protein[14]
- FTO Reaction Buffer: 50 mM NaHEPES (pH 6.0), 300 μM 2-oxoglutarate, 300 μM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM L-ascorbate[14][15]
- m⁶A-containing RNA substrate (e.g., "m⁶A₇-Broccoli" fluorescent substrate)[14]
- Read Buffer: 250 mM NaHEPES (pH 9.0), 1 M KCl, 40 mM MgCl₂[14]
- Fluorescent dye that binds to the demethylated RNA product (e.g., DFHBI-1T)[14]
- Test compound dissolved in DMSO
- Positive Control: Known FTO inhibitor (e.g., Meclofenamic acid or FB23-2)[10][14]
- 384-well assay plates

Procedure:

- Compound Plating: Dispense serial dilutions of the test compound into the assay plate.
- Reaction Initiation: Add a master mix containing FTO enzyme and the m⁶A-RNA substrate to all wells.
- Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.[14][15]

- **Detection:** Add the Read Buffer containing the DFHBI-1T dye. This dye preferentially binds to the demethylated RNA product, resulting in a fluorescent signal.[14]
- **Signal Reading:** After a further 2-hour incubation at room temperature, measure the fluorescence intensity using a plate reader (e.g., Ex/Em of 482/506 nm).[14]
- **Data Analysis:** Calculate the percent inhibition based on the fluorescence signal relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualization: FTO Demethylation and Inhibition Pathway



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Caption: Inhibition of FTO-mediated m⁶A RNA demethylation by a thiophene derivative.

Chapter 3: Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.^{[16][17]} The sulfonamide group is a classic zinc-binding pharmacophore, and thiophene sulfonamide derivatives have been extensively studied as potent CA inhibitors.^{[16][17]}

Mechanism of Inhibition

The mechanism is rooted in the fundamental chemistry of sulfonamides. The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) coordinates directly to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme.^[17] This binding displaces the zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity. Thiophene-based sulfonamides, including benzo[b]thiophene derivatives, have been shown to be potent inhibitors of several CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX.^{[16][18]} The thiophene ring acts as a scaffold that orients the sulfonamide group for optimal interaction with the active site zinc and surrounding amino acid residues.

Quantitative Data: Inhibitory Potency of Analogs

The following table presents the inhibition constants (K_i) for various thiophene sulfonamide derivatives against key human carbonic anhydrase isoforms.

Compound Class/Example	Target Isozyme	K _i (nM)	Reference
Benzo[b]thiophene sulfonamides	hCA I	63 - 138	[18]
Benzo[b]thiophene sulfonamides	hCA II	6.3 - 8.8	[18]
Benzo[b]thiophene sulfonamides	hCA IX	2.8 - 15	[18]
Substituted Thiophene Derivatives	hCA I	447.28 - 1004.65	[16]
Substituted Thiophene Derivatives	hCA II	309.44 - 935.93	[16]
6-hydroxy-benzo[b]thiophene-2-sulfonamide	Carbonic Anhydrase	10	[19]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol utilizes the esterase activity of carbonic anhydrase for a convenient spectrophotometric assay. The choice of this method is based on its simplicity and reliability for determining inhibitory constants.

Objective: To determine the inhibition constant (K_i) of a test compound against a specific CA isozyme.

Materials:

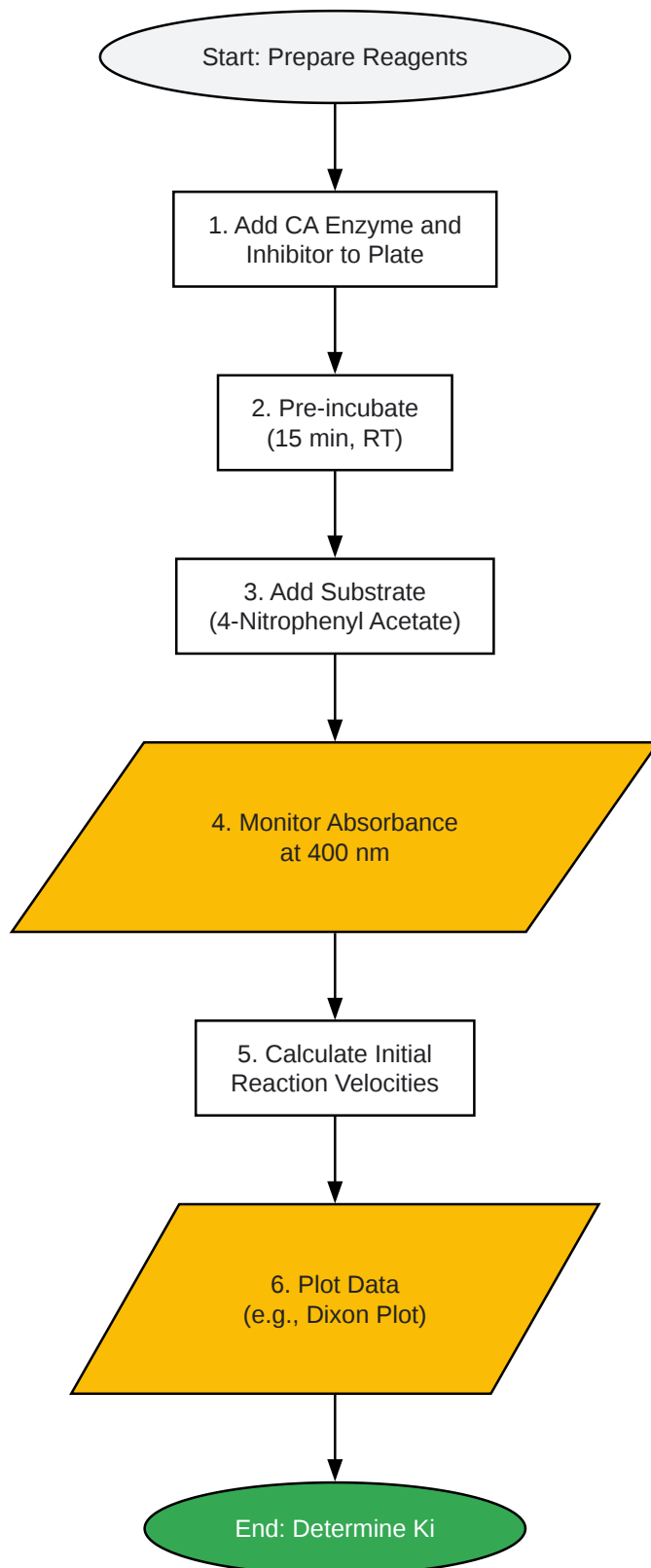
- Purified human CA isozyme (e.g., hCA I, II, or IX)
- Assay Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.4)
- Substrate: 4-Nitrophenyl acetate (NPA)

- Indicator: Phenol Red (optional, for CO₂ hydratase assay)
- Test compound dissolved in DMSO
- 96-well UV-transparent microplate
- Spectrophotometer

Procedure:

- **Enzyme and Inhibitor Preparation:** Prepare solutions of the CA enzyme and serial dilutions of the test compound in the assay buffer.
- **Pre-incubation:** In the wells of the microplate, mix the enzyme solution with varying concentrations of the inhibitor. Allow to pre-incubate for 10-15 minutes at room temperature to permit binding.
- **Reaction Initiation:** Add the substrate, 4-Nitrophenyl acetate (dissolved in a minimal amount of acetonitrile or DMSO and diluted in buffer), to each well to start the reaction.
- **Spectrophotometric Reading:** Immediately begin monitoring the increase in absorbance at 400 nm. This absorbance corresponds to the formation of the product, 4-nitrophenolate, which is yellow.
- **Data Acquisition:** Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
- **Data Analysis:**
 - Calculate the initial reaction velocity (V_0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
 - Plot the reaction velocities against the substrate concentration in the presence of different inhibitor concentrations (Michaelis-Menten plot).
 - Use these data to generate a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the inhibition constant (K_i).

Visualization: Carbonic Anhydrase Inhibition Workflow



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Caption: Experimental workflow for determining carbonic anhydrase inhibition constants.

Conclusion and Future Directions

The 3-(sulfamoyl)thiophene-2-carboxylic acid scaffold is a versatile and privileged structure in medicinal chemistry, with analogs demonstrating potent inhibitory activity against at least three distinct and therapeutically relevant enzyme classes: viral polymerases, RNA demethylases, and metalloenzymes. While the precise mechanism of action for **3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid** remains to be specifically elucidated, this guide provides a strong, evidence-based foundation for its potential biological activities.

Future research should focus on direct experimental validation. The protocols detailed herein provide a clear roadmap for such investigations. It is imperative to screen **3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid** against panels of these enzymes (HCV NS5B, FTO, and various CA isozymes) to determine its specific inhibitory profile and selectivity. Such studies will not only define its mechanism of action but also guide its potential development as a therapeutic agent for viral diseases, cancer, or metabolic and neurological disorders.

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